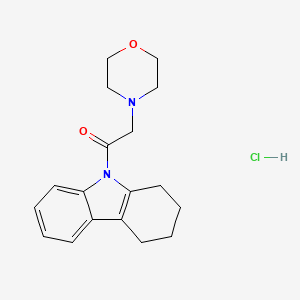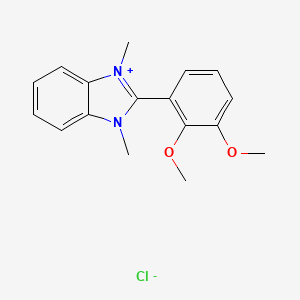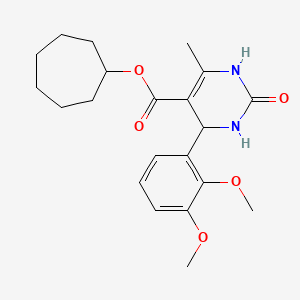![molecular formula C24H32N2O2 B4956951 N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide, also known as MPBP, is a chemical compound that belongs to the piperidine family. MPBP is a psychoactive drug that acts as a potent and selective agonist for the μ-opioid receptor. This chemical compound has gained significant attention in the scientific community due to its potential applications in the field of pharmacology.
Mechanism of Action
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide acts as a selective agonist for the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioid peptides such as endorphins and enkephalins. By binding to the μ-opioid receptor, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide activates downstream signaling pathways that result in the inhibition of pain transmission and the release of dopamine, leading to feelings of euphoria and reward.
Biochemical and Physiological Effects:
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide exhibits a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. The compound has also been found to reduce inflammation and exhibit anti-depressant properties. However, these effects are dose-dependent and can vary depending on the individual's tolerance and sensitivity to the drug.
Advantages and Limitations for Lab Experiments
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has several advantages and limitations for use in lab experiments. The compound's potent analgesic and anti-inflammatory properties make it a promising candidate for the development of new pain medications. However, the compound's potential for addiction and abuse must be carefully considered when evaluating its therapeutic potential.
Future Directions
There are several future directions for research on N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications that utilize the compound's potent analgesic properties. Additionally, further studies are needed to fully understand the compound's anti-inflammatory and anti-depressant effects and their potential therapeutic applications. Finally, future research should focus on developing safer and more effective forms of the compound that minimize the potential for addiction and abuse.
Synthesis Methods
The synthesis of N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-(3-methoxyphenyl)propylamine with 2-methylbenzylchloride to yield N-[3-(3-methoxyphenyl)propyl]-2-methylbenzylamine. The subsequent reaction of N-[3-(3-methoxyphenyl)propyl]-2-methylbenzylamine with piperidine-4-carboxylic acid yields the final product, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of pharmacology. The compound has been shown to possess potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has been found to exhibit anti-inflammatory and anti-depressant effects, further highlighting its potential therapeutic applications.
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-19-7-3-4-10-22(19)18-26-15-12-21(13-16-26)24(27)25-14-6-9-20-8-5-11-23(17-20)28-2/h3-5,7-8,10-11,17,21H,6,9,12-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXGAOVJKENDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)


![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4956952.png)